molecular formula C15H14INO2 B3184836 Phenethyl 2-amino-5-iodobenzoate CAS No. 1131605-34-9

Phenethyl 2-amino-5-iodobenzoate

Cat. No.: B3184836
CAS No.: 1131605-34-9
M. Wt: 367.18 g/mol
InChI Key: SXNMSOTXSSTMRC-UHFFFAOYSA-N
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Description

Phenethyl 2-amino-5-iodobenzoate is an organic compound with the molecular formula C15H14INO2 It is a derivative of benzoic acid, where the phenethyl group is attached to the carboxyl group, and an amino group and an iodine atom are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenethyl 2-amino-5-iodobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2-amino-5-iodobenzoic acid with phenethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Phenethyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Scientific Research Applications

Phenethyl 2-amino-5-iodobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenethyl 2-amino-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can facilitate the compound’s binding to certain proteins or enzymes, potentially inhibiting their activity. The phenethyl group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar structure but lacks the phenethyl group.

    Phenethyl 2-amino-4-iodobenzoate: Similar structure with a different iodine substitution pattern.

    Phenethyl 2-amino-5-bromobenzoate: Similar structure with bromine instead of iodine.

Uniqueness

Phenethyl 2-amino-5-iodobenzoate is unique due to the presence of both the phenethyl group and the iodine atom, which confer distinct chemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications .

Properties

IUPAC Name

2-phenylethyl 2-amino-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14INO2/c16-12-6-7-14(17)13(10-12)15(18)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMSOTXSSTMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC(=O)C2=C(C=CC(=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661176
Record name 2-Phenylethyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131605-34-9
Record name 2-Phenylethyl 2-amino-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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